molecular formula C12H15BrN2O B8338935 N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide

N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide

Cat. No.: B8338935
M. Wt: 283.16 g/mol
InChI Key: HDHLVCVQEDWFPK-UHFFFAOYSA-N
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Description

N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide is an organic compound with the molecular formula C12H15BrN2O. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and presence in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the propanamide moiety allows for unique interactions with biological targets and chemical reactivity .

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide

InChI

InChI=1S/C12H15BrN2O/c1-2-12(16)15-11-5-3-4-8-9(11)6-14-7-10(8)13/h6-7,11H,2-5H2,1H3,(H,15,16)

InChI Key

HDHLVCVQEDWFPK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CCCC2=C(C=NC=C12)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (rac)-4-bromo-5,6,7,8-tetrahydro-isoquinolin-8-ylamine (intermediate A-2 [D]) (3.7 g, 16.3 mmol) and Et3N (3.3 g, 32.6 mmol) in DCM (50 mL) was added propionyl chloride (2.25 g, 24.4 mmol) at 0° C. The resulting reaction mixture was stirred for 3 hr before it was warmed up to room temperature and poured into water (50 mL) and extracted with DCM (2×50 mL). The combined organic layers were then dried over anhy. Na2SO4, filtered, and concentrated in vacuo. The residue was purified by silica gel column chromatography and afforded the title compound (4.29 g, 93% yield) as a white solid. MS: 283.0 (M+H+).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a stirred black solution of (rac)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (317 mg, 1.4 mmol) and propionic acid (115 μL, 1.54 mmol) in CH2Cl2 (7.0 mL) at 0° C. was added EDCI (295 mg, 1.54 mmol), stirring was continued over night and the reaction mixture was allowed to warm up to RT. The reaction mixture was poured on aq. 10% KH2PO4 solution followed by extraction with AcOEt (3×). The organic phases were washed once with aq. 10% KH2PO4, aq. sat. NaHCO3 and with aq. sat. NaCl solution. The combined organic phases were dried over Na2SO4, filtered, evaporated and purified by precipitation CH2Cl2/n-pentane to afford the title compound (365 mg, 92%) as light brown solid. MS: 283.0 (M+H+, 1 Br).
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step One
Name
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

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